molecular formula C26H19F3N4OS B11043266 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11043266
M. Wt: 492.5 g/mol
InChI Key: PMVPHLZETIERAO-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the diphenylmethylamino group, and the formation of the pyrazolone ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrazolone derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H19F3N4OS

Molecular Weight

492.5 g/mol

IUPAC Name

4-(N-benzhydryl-C-methylcarbonimidoyl)-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C26H19F3N4OS/c1-16(30-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18)21-23(26(27,28)29)32-33(24(21)34)25-31-19-14-8-9-15-20(19)35-25/h2-15,22,32H,1H3

InChI Key

PMVPHLZETIERAO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F

Origin of Product

United States

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